molecular formula C14H16O2 B13957568 3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one CAS No. 455264-47-8

3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one

Cat. No.: B13957568
CAS No.: 455264-47-8
M. Wt: 216.27 g/mol
InChI Key: UMJCLQQVIWOZHT-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- is an organic compound with the molecular formula C14H16O2 and a molecular mass of 216.28 g/mol . This compound is characterized by a cyclobutenone ring substituted with ethoxy, methyl, and phenylmethyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- is unique due to the presence of both ethoxy and phenylmethyl groups on the cyclobutenone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

455264-47-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-benzyl-3-ethoxy-4-methylcyclobut-2-en-1-one

InChI

InChI=1S/C14H16O2/c1-3-16-13-9-12(15)14(13,2)10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3

InChI Key

UMJCLQQVIWOZHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C1(C)CC2=CC=CC=C2

Origin of Product

United States

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